N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a cyano group, a methyl group, and a methoxybenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Formation of the Methoxybenzamide Moiety: The final step involves the acylation of the aminoethyl-quinoline intermediate with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxybenzamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium cyanide, alkyl halides, and polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting its function, while the cyano and methoxybenzamide groups can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, induction of apoptosis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide
- N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-(4-methylphenyl)urea
Uniqueness
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can influence its chemical reactivity and biological activity. The combination of the quinoline core with the cyano, aminoethyl, and methoxybenzamide groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.
Properties
CAS No. |
606105-14-0 |
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Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-6-5-7-15-12-16(13-22)20(25-19(14)15)23-10-11-24-21(26)17-8-3-4-9-18(17)27-2/h3-9,12H,10-11H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
HFOUTLADYWKQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3OC)C#N |
Origin of Product |
United States |
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